

GNE-203: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GNE-203

Cat. No.: B607677

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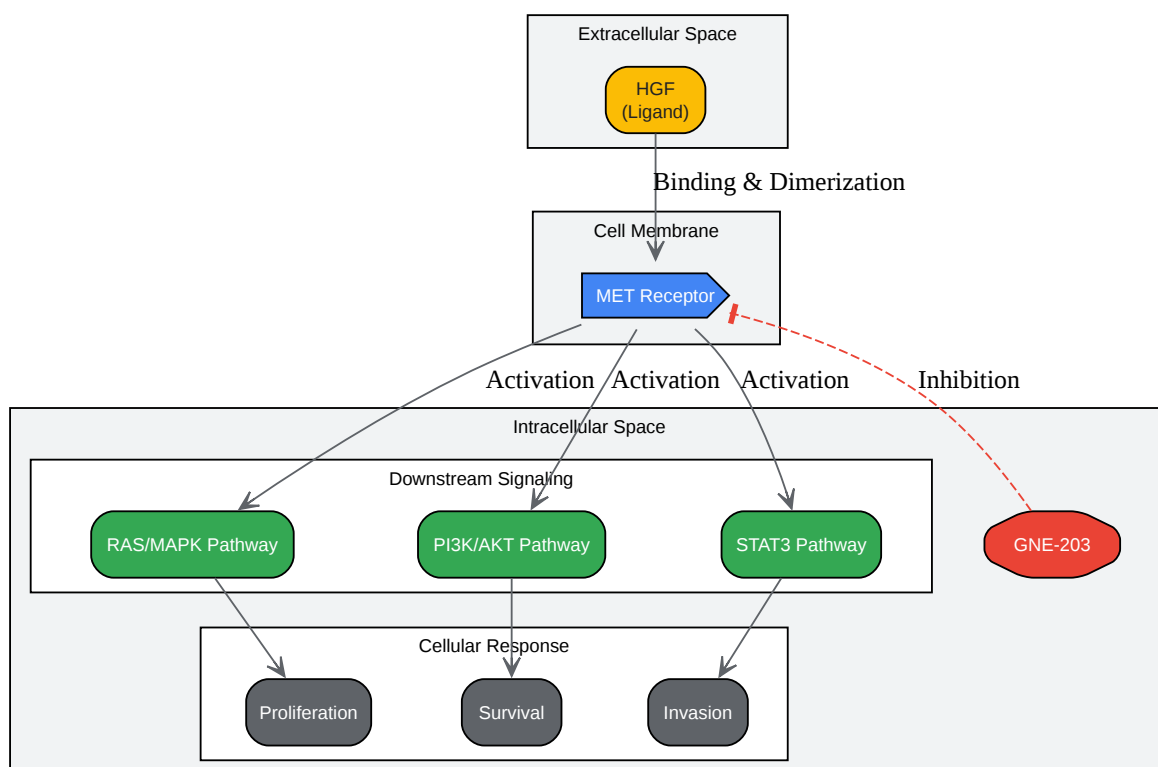
Notice to Researchers: Sufficient data regarding the administration of **GNE-203** in animal models is not publicly available in peer-reviewed literature. The following information is based on the identification of **GNE-203** as a MET inhibitor and general protocols for similar compounds. Researchers should use this as a preliminary guide and develop specific protocols based on their own in-house pilot studies.

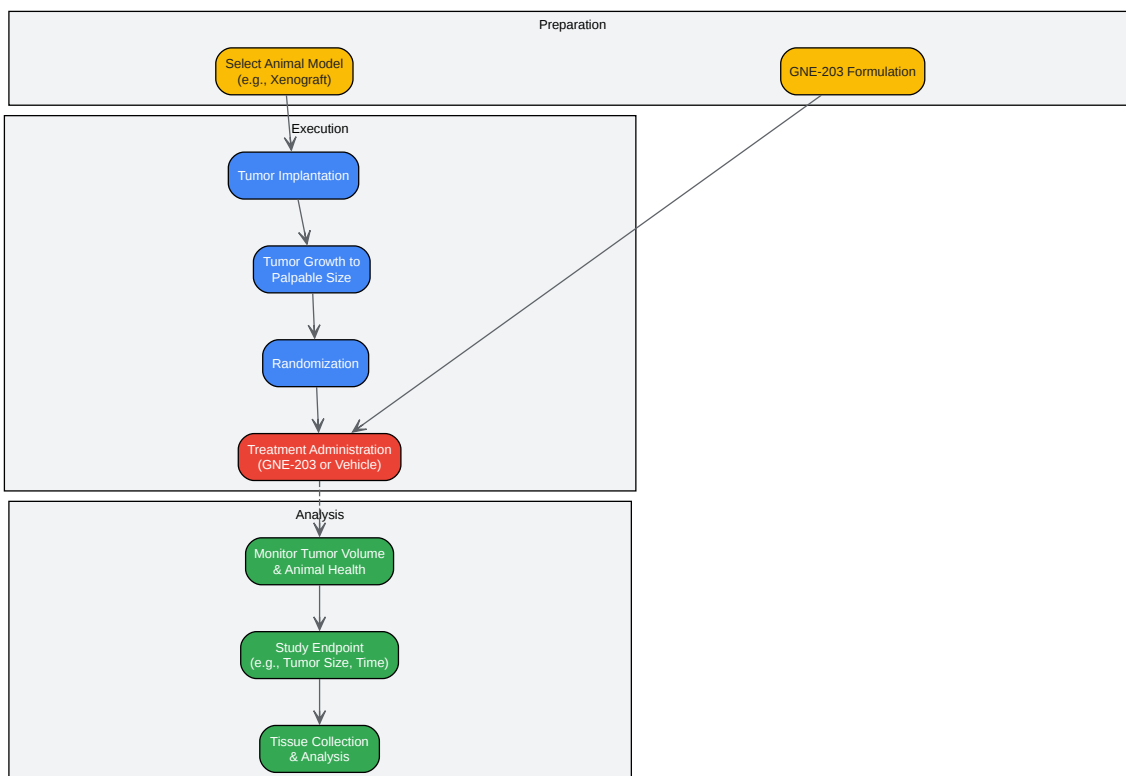
Introduction

GNE-203 is identified as a potent inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/MET axis is implicated in the progression of various cancers, making it a key target for therapeutic intervention. **GNE-203**, with CAS number 949560-05-8, is presumed to be a research compound developed by Genentech, given the "GNE" prefix.

Mechanism of Action and Signaling Pathway

GNE-203 is expected to exert its biological effects by binding to the ATP-binding site of the MET receptor kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways affected by MET inhibition include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are critical for tumor cell growth and survival.





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com